Structural Differentiation via N1-(4-Methoxybenzyl) Substitution
This compound features a 4-methoxybenzyl substituent at the N1 position of the indazole core. In indazole-based kinase inhibitor programs, the N1-benzyl group is a critical pharmacophoric element for modulating potency and selectivity against targets like TTK and Aurora kinases [1]. The presence of the electron-donating para-methoxy group distinguishes it from analogs with unsubstituted benzyl or halogenated benzyl groups, which are expected to have different electronic and steric profiles. No direct comparative biological data is available.
| Evidence Dimension | Chemical Structure / Substituent Electronic Profile |
|---|---|
| Target Compound Data | N1-(4-methoxybenzyl) substituent |
| Comparator Or Baseline | Class-level analogs with N1-benzyl or N1-(4-halobenzyl) substituents (e.g., from patent US 2014/0371202 A1 [1]) |
| Quantified Difference | Different Hammett substituent constant (σp for -OCH3 is -0.27, versus 0.00 for -H or +0.23 for -Cl) [2], predicting different electron density on the indazole core. |
| Conditions | Computational prediction based on known physical organic chemistry parameters. |
Why This Matters
The electronic nature of the benzyl substituent is a key determinant of target binding and metabolic stability in this chemical series, making a direct switch to an analog without this specific group high-risk for research reproducibility.
- [1] University Health Network. (2014). INDAZOLE COMPOUNDS AS KINASE INHIBITORS AND METHOD OF TREATING CANCER WITH SAME. U.S. Patent Application Publication No. US 2014/0371202 A1. View Source
- [2] Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. View Source
